LogD₇.₄ Reduction: Azaspiro[3.3]heptane Core vs. Piperidine/Morpholine Analogs
For compounds where the azaspiro[3.3]heptane core replaces a morpholine, piperidine, or piperazine ring, the measured logD₇.₄ is reduced by as much as -1.0 log units, improving drug-likeness and reducing off-target promiscuity [1]. This class-level effect applies to the 2-azaspiro[3.3]heptane scaffold in tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate, providing a quantifiable advantage over analogous piperidine-sulfonamide building blocks.
| Evidence Dimension | logD₇.₄ (lipophilicity at pH 7.4) |
|---|---|
| Target Compound Data | Not directly measured for this specific compound; inferred from class-level analysis [1]. |
| Comparator Or Baseline | Piperidine, morpholine, or piperazine analogs: logD₇.₄ baseline varies by structure. |
| Quantified Difference | ΔlogD₇.₄ up to -1.0 (lower lipophilicity) for azaspiro replacement vs. the corresponding heterocycle [1]. |
| Conditions | Measured logD₇.₄ via shake-flask method for matched molecular pairs; data aggregated across multiple drug-like scaffolds [1]. |
Why This Matters
Lower lipophilicity correlates with reduced hERG binding, improved aqueous solubility, and better pharmacokinetic profiles, making this scaffold preferable for hit-to-lead optimization where lipophilic ligand efficiency is a key selection criterion.
- [1] Degorce SL, et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med Chem Lett. 2019;10(8):1168-1173. View Source
